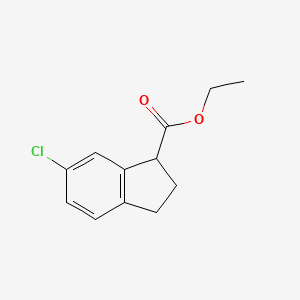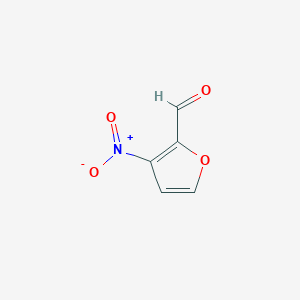
丁二腈
描述
Butylmalononitrile, also known as t-Butylmalononitrile, is a chemical compound with the molecular formula C7H10N2 . It is a flammable and reactive liquid that is soluble in organic solvents such as ethanol, ether, and chloroform.
Molecular Structure Analysis
The molecular structure of Butylmalononitrile consists of seven carbon atoms, ten hydrogen atoms, and two nitrogen atoms . The InChI code for Butylmalononitrile isInChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3 . Physical And Chemical Properties Analysis
Butylmalononitrile has a boiling point of 187 °C at 760 mmHg and a melting point of -32.9 °C. It has a density of 0.9±0.1 g/cm3, a boiling point of 217.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .科学研究应用
有机合成
丁二腈用于合成各种有机化合物。它作为生产 2-叔丁基-1,3-二氨基丙烷的中间体,该过程涉及烷基化和还原步骤 (Hutchins & Maryanoff,2003)。另一个应用包括使用叔丁基亚硝酸酯对苯酚进行化学选择性硝化,展示了其在复杂分子中创建特定官能团的作用 (Koley、Colón 和 Savinov,2009).
生化研究
在生化研究中,丁二腈衍生物显示出多种应用。例如,2-(1-(6-[(2-[18F]氟代乙基)(甲基)氨基]-2-萘基)亚乙基)丙二腈 ([18F]FDDNP) 的研究有助于对阿尔茨海默病患者的活体神经纤维缠结和 β-淀粉样斑块进行成像 (Shoghi-Jadid 等人,2002).
农业应用
丁二腈衍生物,如氟唑草正丁酯,用于农业环境中的除草。它们对土壤生物群和生态过程的影响是森林恢复和杂草管理研究的主题 (Scoriza 等人,2015).
生物技术
在生物技术研究中,丁二腈衍生物被用于生产有价值的化学品,如 1,2,4-丁三醇,这是各种药物的重要前体。工程微生物(如大肠杆菌)用于从可再生生物质中生产这些化合物,展示了丁二腈衍生物在可持续化学生产中的整合 (Cao 等人,2015).
环境影响研究
丁二腈衍生物的环境影响也是研究的主题。例如,N-(正丁基)硫代亚磷酰胺对农业土壤中一氧化二氮排放和氮素利用效率的影响对于了解此类化合物的生态足迹至关重要 (Ding 等人,2014).
安全和危害
属性
IUPAC Name |
2-butylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-3-4-7(5-8)6-9/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHJYYHYSAGXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508917 | |
| Record name | Butylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylpropanedinitrile | |
CAS RN |
7391-58-4 | |
| Record name | Butylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B1626012.png)
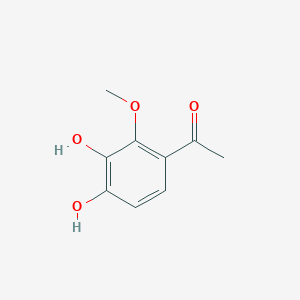


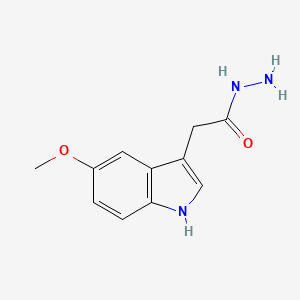
![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)
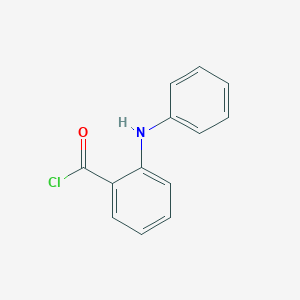

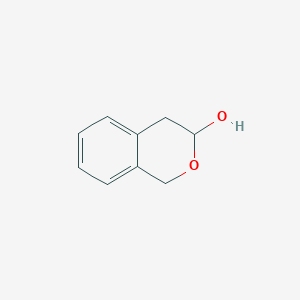
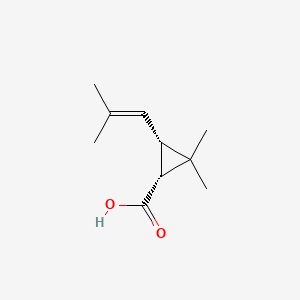
![6,6-Dimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1626030.png)
